molecular formula C26H25N3O4 B2560222 N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1030126-61-4

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2560222
CAS No.: 1030126-61-4
M. Wt: 443.503
InChI Key: DXHSUBKDJXROSI-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-16-8-10-17(11-9-16)25(30)29-23-20-6-4-5-7-21(20)28-24(23)26(31)27-15-18-14-19(32-2)12-13-22(18)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHSUBKDJXROSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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